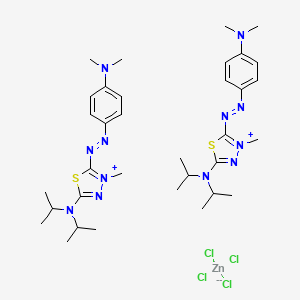
Bis(5-(diisopropylamino)-2-((4-(dimethylamino)phenyl)azo)-3-methyl-1,3,4-thiadiazolium) tetrachlorozincate(2-)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(5-(diisopropylamino)-2-((4-(dimethylamino)phenyl)azo)-3-methyl-1,3,4-thiadiazolium) tetrachlorozincate(2-) is a complex organic compound that features a thiadiazolium core with azo and amino substituents
准备方法
合成路线和反应条件
双(5-(二异丙基氨基)-2-((4-(二甲基氨基)苯基)偶氮)-3-甲基-1,3,4-噻二唑鎓) 四氯合锌(2-) 的合成通常涉及多个步骤:
噻二唑鎓核心的形成: 这可以通过在酸性或碱性条件下使适当的前体环化来实现。
偶氮基团的引入: 偶氮基团通常通过重氮化反应然后偶氮偶联引入。
与锌的络合: 最后,噻二唑鎓化合物与氯化锌络合形成四氯合锌(2-) 盐。
工业生产方法
工业生产方法很可能涉及对上述合成路线的优化,以确保高产率和纯度。这可能包括使用催化剂、控制反应环境以及使用重结晶或色谱等纯化技术。
化学反应分析
反应类型
氧化: 该化合物可能会发生氧化反应,特别是在氨基或偶氮基团处。
还原: 还原反应也可能发生,可能将偶氮基团转化为胺。
取代: 亲核或亲电取代反应可能是可能的,特别是在芳香环上。
常用试剂和条件
氧化剂: 例如高锰酸钾或过氧化氢。
还原剂: 例如硼氢化钠或氢化铝锂。
取代试剂: 例如卤素或烷基化剂。
主要产物
这些反应的主要产物将取决于所使用的具体条件和试剂。例如,氧化可能会产生硝基衍生物,而还原可能会产生胺。
科学研究应用
化学
染料化学: 由于存在偶氮基团,该化合物可用于合成染料和颜料。
催化: 锌络合物可能在有机反应中具有催化性能。
生物学和医学
生物探针: 由于该化合物可能具有生色团性质,因此它可以用作生物学研究中的荧光探针。
药物: 如果该化合物表现出生物活性,则可能用于药物开发,尤其是可能用于药物开发。
工业
材料科学: 该化合物可用于开发具有特定电子或光学性质的新材料。
作用机制
作用机制将取决于具体的应用。例如,作为染料,该化合物将通过其生色团与底物相互作用。在生物系统中,它可能会通过其氨基和偶氮基团与蛋白质或核酸相互作用,从而可能影响其功能。
相似化合物的比较
类似化合物
偶氮染料: 在染料化学中使用的具有类似偶氮基团的化合物。
噻二唑: 在各种化学应用中使用的具有噻二唑核心的化合物。
锌络合物: 在催化和材料科学中使用的其他含锌化合物。
属性
CAS 编号 |
81921-77-9 |
|---|---|
分子式 |
C34H54Cl4N12S2Zn |
分子量 |
902.2 g/mol |
IUPAC 名称 |
5-[[4-(dimethylamino)phenyl]diazenyl]-4-methyl-N,N-di(propan-2-yl)-1,3,4-thiadiazol-4-ium-2-amine;tetrachlorozinc(2-) |
InChI |
InChI=1S/2C17H27N6S.4ClH.Zn/c2*1-12(2)23(13(3)4)17-20-22(7)16(24-17)19-18-14-8-10-15(11-9-14)21(5)6;;;;;/h2*8-13H,1-7H3;4*1H;/q2*+1;;;;;+2/p-4 |
InChI 键 |
JNLUABNCEMVGSQ-UHFFFAOYSA-J |
规范 SMILES |
CC(C)N(C1=N[N+](=C(S1)N=NC2=CC=C(C=C2)N(C)C)C)C(C)C.CC(C)N(C1=N[N+](=C(S1)N=NC2=CC=C(C=C2)N(C)C)C)C(C)C.Cl[Zn-2](Cl)(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















